Bis(nonylphenyl) adipate
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Overview
Description
Bis(nonylphenyl) adipate: is an organic compound with the molecular formula C36H54O4 . It is a type of adipate ester, specifically formed by the esterification of adipic acid with nonylphenol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. It is also used in various industrial applications due to its chemical stability and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(nonylphenyl) adipate is synthesized through the esterification reaction between adipic acid and nonylphenol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures, typically around 150-200°C. The use of a vacuum system helps in the removal of water and other by-products, ensuring a high yield of the desired ester. The final product is then purified through distillation or other separation techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Bis(nonylphenyl) adipate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and nonylphenol.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and phenolic compounds.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Adipic acid and nonylphenol.
Oxidation: Carboxylic acids and phenolic compounds.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Chemistry: Bis(nonylphenyl) adipate is used as a plasticizer in the production of flexible polymers, such as polyvinyl chloride (PVC). It enhances the flexibility, durability, and processability of these materials .
Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of plasticizers on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs .
Industry: In the industrial sector, this compound is used in the formulation of lubricants, coatings, and adhesives. Its chemical stability and low volatility make it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of bis(nonylphenyl) adipate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This effect is achieved through the interaction of the ester groups with the polymer chains, which disrupts the regular packing of the polymer molecules .
Comparison with Similar Compounds
Bis(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer with similar properties but different alkyl groups.
Dioctyl adipate: A commonly used plasticizer with a similar structure but different alkyl chain lengths.
Diisononyl adipate: Similar in structure but with branched alkyl chains.
Uniqueness: Bis(nonylphenyl) adipate is unique due to its specific nonylphenyl groups, which provide distinct chemical and physical properties compared to other adipate esters. Its higher molecular weight and specific structural features contribute to its enhanced performance as a plasticizer in certain applications .
Properties
CAS No. |
25550-79-2 |
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Molecular Formula |
C36H54O4 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
bis(2-nonylphenyl) hexanedioate |
InChI |
InChI=1S/C36H54O4/c1-3-5-7-9-11-13-15-23-31-25-17-19-27-33(31)39-35(37)29-21-22-30-36(38)40-34-28-20-18-26-32(34)24-16-14-12-10-8-6-4-2/h17-20,25-28H,3-16,21-24,29-30H2,1-2H3 |
InChI Key |
NECICMYQQDSCJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)OC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
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